3-(trifluoromethyl)-1H-1,2,4-triazole

Vue d'ensemble

Description

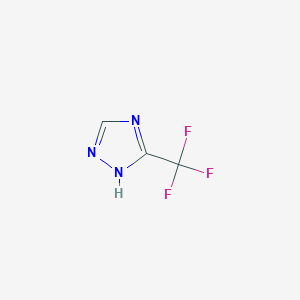

3-(trifluoromethyl)-1H-1,2,4-triazole is a heterocyclic compound containing a trifluoromethyl group attached to a 1,2,4-triazole ring.

Mécanisme D'action

Target of Action

For instance, 1-Phenylsulfonamide-3-Trifluoromethyl-5-Parabromophenylpyrazole has been reported to target Prostaglandin G/H synthase 2 .

Mode of Action

The trifluoromethyl group could enhance the lipophilicity and metabolic stability of the compound, potentially enhancing its interaction with hydrophobic pockets within target proteins .

Biochemical Pathways

It’s known that fluorinated compounds can undergo various biotransformation reactions, including hydroxylation/defluorination, demethylation, decarboxylation, and ring cleavage . These reactions could potentially affect various biochemical pathways, leading to downstream effects.

Pharmacokinetics

It’s known that the trifluoromethyl group can enhance certain properties of drugs such as lipophilicity, metabolic stability, and potency . These properties could potentially influence the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, affecting its bioavailability.

Result of Action

It’s known that fluorinated compounds can cause metabolic disturbances in certain organisms . For instance, the pesticide 3-trifluoromethyl-4-nitrophenol (TFM) has been reported to cause temporary metabolic disturbances in juvenile lake sturgeon .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the pH, temperature, and presence of other substances can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy. The pesticide 3-trifluoromethyl-4-nitrophenol (TFM), for example, is applied to rivers and streams to control populations of invasive sea lamprey, and its effects on the environment have been reported to be transient .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(trifluoromethyl)-1H-1,2,4-triazole typically involves the reaction of 3-amino-1,2,4-triazole with trifluoromethylating agents. One common method is the nucleophilic substitution reaction using trifluoromethyl iodide in the presence of a base such as potassium carbonate . Another approach involves the use of trifluoromethyl sulfonyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(trifluoromethyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Trifluoromethyl iodide with potassium carbonate in acetonitrile.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazoles.

Applications De Recherche Scientifique

3-(trifluoromethyl)-1H-1,2,4-triazole has a wide range of applications in scientific research:

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(trifluoromethyl)-1H-1,2,3-triazole

- 3-(trifluoromethyl)-1H-1,2,4-oxadiazole

- 3-(trifluoromethyl)-1H-1,2,4-thiadiazole

Uniqueness

3-(trifluoromethyl)-1H-1,2,4-triazole is unique due to its specific ring structure and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. Compared to similar compounds, it often exhibits higher stability and reactivity, making it a valuable compound in various applications .

Activité Biologique

3-(Trifluoromethyl)-1H-1,2,4-triazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Overview of 1,2,4-Triazole Derivatives

1,2,4-Triazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. The introduction of a trifluoromethyl group at the 3-position enhances the pharmacological properties of these compounds. The biological activities associated with 1,2,4-triazoles include:

- Antimicrobial : Effective against various bacteria and fungi.

- Anticancer : Exhibiting cytotoxic effects on cancer cell lines.

- Antiviral : Inhibiting viral replication.

- Anti-inflammatory : Reducing inflammation markers.

Synthesis of this compound

The synthesis of this compound typically involves multi-component reactions using readily available starting materials. A common method employs trifluoroacetimidoyl chlorides and hydrazine hydrate to yield the desired triazole scaffold in moderate to good yields .

Antimicrobial Activity

Research has shown that this compound derivatives exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance:

- Compounds derived from this scaffold have been tested against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, often showing superior activity compared to standard antibiotics like amoxicillin .

- A study demonstrated that certain derivatives inhibited planktonic and biofilm-forming cells of Haemophilus influenzae, indicating potential for treating biofilm-associated infections .

Anticancer Activity

Several derivatives have been evaluated for their anticancer properties:

- Compounds containing the trifluoromethyl group showed cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer) and SKOV3 (ovarian cancer). IC50 values ranged from 13.67 to 18.62 µM for these compounds .

- In vitro studies indicated that some derivatives significantly inhibited tumor necrosis factor-alpha (TNF-α) production in peripheral blood mononuclear cells (PBMCs), suggesting an anti-inflammatory mechanism that could complement their anticancer activity .

Table: Biological Activities of Selected this compound Derivatives

| Compound | Activity Type | Target Organism/Cell Line | IC50/Effect |

|---|---|---|---|

| Compound A | Antibacterial | E. coli | 15 µM |

| Compound B | Antifungal | Candida albicans | 10 µM |

| Compound C | Anticancer | MCF-7 | IC50 = 14 µM |

| Compound D | Anti-inflammatory | PBMCs | Decreased TNF-α by 60% at 50 µg/mL |

Notable Findings

- Antiviral Properties : Some derivatives have been explored for their potential as anti-HIV agents, demonstrating promising results in inhibiting viral replication .

- Mechanism of Action : The antimicrobial activity is largely attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes like DNA gyrase and topoisomerase IV .

Propriétés

IUPAC Name |

5-(trifluoromethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F3N3/c4-3(5,6)2-7-1-8-9-2/h1H,(H,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZAQTVQJVOALDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60406-75-9 | |

| Record name | 3-(Trifluoromethyl)-1H-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary intermolecular interaction observed in crystal structures of 3-(trifluoromethyl)-1H-1,2,4-triazole derivatives?

A1: The research papers consistently highlight the role of hydrogen bonding in the crystal structures of this compound derivatives. For instance, in 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, molecules arrange themselves in layers within the crystal lattice, primarily stabilized by N-H...N hydrogen bonds. [] Similarly, more complex derivatives, like 5-amino-1-(2-chloronicotinoyl)-3-trifluoromethyl-1H-1,2,4-triazole, utilize two distinct N-H...N hydrogen bonds to form intricate sheet structures. []

Q2: How does the introduction of a trifluoromethyl group influence the structure of 1,2,4-triazole rings?

A2: Comparing 5-amino-3-trifluoromethyl-1H-1,2,4-triazole to 5-amino-3-nitro-1H-1,2,4-triazole reveals that the presence of the trifluoromethyl group doesn't significantly alter the bond lengths within the five-membered 1,2,4-triazole ring. [] This suggests that the electronic effects of the trifluoromethyl group might not cause significant distortions in the ring structure.

Q3: Can you provide an example of how hydrogen bonding patterns in these derivatives lead to complex structural arrangements?

A3: In the co-crystal of 5-methyl-2-trifluoromethyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one and 5-amino-3-trifluoromethyl-1H-1,2,4-triazole, the hydrogen bonding network creates chains composed of various ring structures. Specifically, these chains incorporate R21(5), R12(6), and R22(8) rings, demonstrating the complex architectures achievable through these interactions. []

Q4: Are there any reported spectroscopic data for these compounds?

A4: While the provided abstracts don't delve into detailed spectroscopic analysis, the synthesis of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione mentions the use of IR and 1H NMR to confirm its structure. [] This indicates that these techniques are applicable for characterizing these compounds.

Q5: Do these papers discuss potential applications for these this compound derivatives?

A5: While the primary focus of these papers is structural analysis, one study investigates the fungicidal activity of 4-((4-methoxybenzylidene)amino)-3-trifluoromethyl-1H-1,2,4-triazole-5-thione. [] This finding suggests potential applications in agricultural chemistry and points towards broader biological activities within this class of compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.